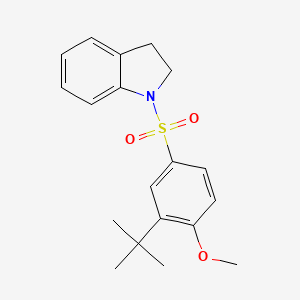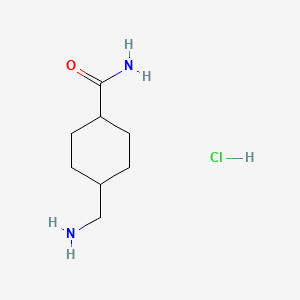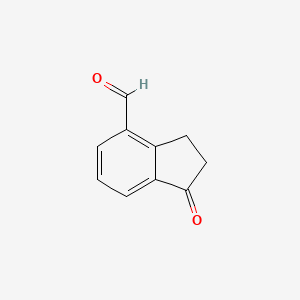
(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Organic Electronics
This compound, with its thiophene and thiadiazine units, is a potential candidate for use in organic electronics due to its ability to act as a donor-acceptor polymer. These polymers are crucial for creating materials with tunable optoelectronic properties, which are essential for devices like photovoltaics, light-emitting diodes, electrochromic devices, and field-effect transistors .
Photovoltaic Applications
The conjugated system present in the compound can be utilized in the synthesis of donor-acceptor polymers for photovoltaic applications. Such polymers have been shown to achieve power conversion efficiencies, making them suitable for solar cell applications .
Polymerization Studies
The compound’s structure allows for direct C-H arylation polymerization, a method that has gained interest for synthesizing high-purity polymers with consistent molecular weight and minimal batch-to-batch variation. This is particularly relevant for the production of polymers used in high-tech applications .
Electrical and Optical Property Analysis
Due to the presence of thiophene units, the compound can be used to study electrical and optical properties in polymers. These studies are vital for the development of new materials for electronic and photonic devices .
Photocatalytic Hydrogen Evolution
The compound’s derivatives can be designed to enhance photocatalytic hydrogen evolution efficiency, a critical aspect of sustainable energy research. The incorporation of thiophene units into copolymers has shown potential for highly efficient photocatalytic hydrogen production .
Sulfide Oxidation Tuning
Sulfide oxidation tuning is another application where this compound’s framework can be beneficial. Adjusting the sulfide content in polymers can lead to materials with improved photocatalytic activities, which is essential for environmental remediation and energy conversion .
Electrochemical Studies
The electrochemical properties of polymers derived from this compound can be explored for their potential use in energy storage devices. The thiophene units contribute to the stability and conductivity of the material, which are key factors for batteries and supercapacitors .
Optoelectronic Material Development
Lastly, the compound can serve as a building block for developing new optoelectronic materials. Its structural features allow for the fine-tuning of band gaps and electronic properties, which are crucial for the next generation of optoelectronic devices .
将来の方向性
特性
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS3.ClH/c26-19(21(7-1-2-8-21)18-6-4-14-28-18)24-9-11-25(12-10-24)20-23-22-16(15-29-20)17-5-3-13-27-17;/h3-6,13-14H,1-2,7-12,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMQHCQKUWUGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(CS4)C5=CC=CS5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2949532.png)
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone](/img/structure/B2949534.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2949535.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2949536.png)
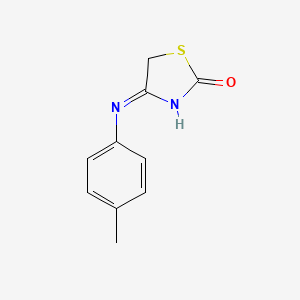

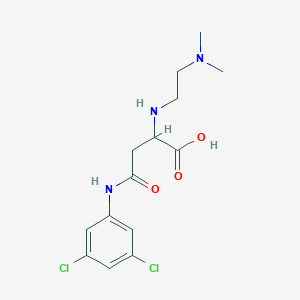
![2-[(E)-2,4-dichloro-2-butenyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2949546.png)
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2949547.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate](/img/structure/B2949548.png)
![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2949549.png)
